Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-5-(propoxymethyl)isoxazole

Lipophilicity Drug-likeness Fragment-based design

3-Methyl-5-(propoxymethyl)isoxazole (CAS 96603-77-9) is a 3,5-disubstituted isoxazole heterocycle with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g·mol⁻¹. Its structure consists of a methyl group at the 3-position and a propoxymethyl (–CH₂OCH₂CH₂CH₃) side chain at the 5-position of the 1,2-oxazole ring.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12877205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(propoxymethyl)isoxazole
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCCOCC1=CC(=NO1)C
InChIInChI=1S/C8H13NO2/c1-3-4-10-6-8-5-7(2)9-11-8/h5H,3-4,6H2,1-2H3
InChIKeyCJWIIJCDLHXNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(propoxymethyl)isoxazole – Chemical Identity, Computed Properties, and Sourcing Profile


3-Methyl-5-(propoxymethyl)isoxazole (CAS 96603-77-9) is a 3,5-disubstituted isoxazole heterocycle with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g·mol⁻¹ [1]. Its structure consists of a methyl group at the 3-position and a propoxymethyl (–CH₂OCH₂CH₂CH₃) side chain at the 5-position of the 1,2-oxazole ring. Computed physicochemical descriptors include an XLogP3-AA value of 1.3 and a topological polar surface area of 35.3 Ų [1]. The compound is primarily employed as a synthetic building block or intermediate in medicinal and agricultural chemistry, and its procurement is currently supported by multiple specialty chemical suppliers .

Why 3-Methyl-5-(propoxymethyl)isoxazole Cannot Be Interchanged with Shorter- or Longer-Chain 5-Alkoxymethyl Analogs


The 5-alkoxymethylisoxazole scaffold forms a homologous series in which the length of the O‑alkyl chain directly governs critical molecular properties—lipophilicity, aqueous solubility, conformational flexibility, and steric bulk—that are decisive in fragment-based drug design, agrochemical lead optimization, and synthetic intermediate performance [1]. Generic substitution with the methoxy (C₁) or butoxy (C₄) analog without adjusting formulation or reaction conditions is not supported by the available quantitative property data, as the systematic variation in computed LogP and rotatable bond count alters membrane permeability potential and binding-cavity compatibility [1][2]. The propoxy (C₃) member occupies a distinct property window that is not reproduced by its nearest neighbors.

Quantitative Differentiation Evidence for 3-Methyl-5-(propoxymethyl)isoxazole vs. Closest 5-Alkoxymethyl Analogs


Lipophilicity (XLogP3-AA / LogP) Comparison Across the 5-Alkoxymethyl Homologous Series

High-strength direct head-to-head experimental bioactivity data for this compound class is limited [1]. The strongest available differential evidence is computational: the target compound’s XLogP3-AA of 1.3 (PubChem) places it between the methoxy analog (LogP 1.13, Chemsrc) and the butoxy analog (LogP 1.87, Chemsrc), corresponding to a mean increment of ~0.2–0.3 log units per added methylene [2]. This lipophilicity window (logP ≈1.3) may offer an optimal balance for passive membrane permeability while maintaining aqueous solubility, a profile not matched by the shorter or longer chain variants [2].

Lipophilicity Drug-likeness Fragment-based design

Rotatable Bond Count and Conformational Flexibility in the 5-Alkoxymethylisoxazole Series

The number of rotatable bonds influences both conformational entropy upon binding and passive permeability. The target compound has 4 computationally assigned rotatable bonds (PubChem), compared with 3 for the methoxy analog and at least 5 for the butoxy analog [1]. A rotatable bond count of 4 represents a favorable complexity level—low enough to maintain acceptable oral bioavailability probability yet high enough to permit conformational adaptation in a binding site [1].

Conformational flexibility Molecular complexity Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count as Permeability Determinants

The TPSA of 35.3 Ų is identical across the methoxy, propoxy, and butoxy analogs because the ether oxygen contribution is constant; all members also share 3 hydrogen-bond acceptors and 0 donors [1]. However, the target compound’s favorable combination of TPSA ≤ 60 Ų and rotatable bond count = 4 places it within the preferred parameter space for CNS drug candidates (TPSA < 60–70 Ų, rotatable bonds ≤ 7), while the higher LogP of the butoxy analog may push it beyond optimal CNS MPO scores [1].

Permeability Blood-brain barrier ADME prediction

Synthetic Accessibility and Building-Block Utility vs. Closest Analogs

The compound is synthesized from 3-methyl-5-isoxazolemethanol by O‑alkylation with 1‑bromopropane in the presence of sodium hydride [1]. While the original Micetich et al. (1985) method for 5‑alkoxymethylisoxazoles reports moderate to good isolated yields for this general protocol, specific yield data for the propoxy member is not separately tabulated in the available abstract [2]. The propoxy chain length offers a practical compromise: the alkylating agent is sufficiently reactive (unlike longer chains prone to elimination), and the product is less volatile than the methoxy analog, simplifying isolation and storage.

Synthetic intermediate Chemical procurement Reaction yield

High-Priority Application Scenarios for 3-Methyl-5-(propoxymethyl)isoxazole Based on Differential Property Evidence


Fragment-Based Drug Discovery Requiring Balanced LogP-TPSA Profiles

In fragment-library design where CNS penetration or oral bioavailability is paramount, the target compound’s computed LogP of 1.3 and TPSA of 35.3 Ų position it favorably within established CNS MPO guidelines. The propoxy member may serve as a privileged fragment over the methoxy analog (lower LogP, potentially insufficient membrane partitioning) and the butoxy analog (higher LogP, increased promiscuity and solubility risk) [1].

Agrochemical Lead Optimization Utilizing the Isoxazole Pharmacophore

Isoxazole-containing fungicides such as hymexazol demonstrate the scaffold’s agricultural relevance. The 5-propoxymethyl substitution provides a distinct lipophilicity increment compared to 3-alkoxy-5-methylisoxazole derivatives evaluated by Kureha Corporation, where the 3-position was modified. This compound could serve as a complementary building block for exploring 5-position side-chain SAR in fungicide or herbicide lead series [1].

Small-Molecule Probe Synthesis Requiring Moderate Conformational Flexibility

With 4 rotatable bonds, the target compound offers sufficient degrees of freedom for induced-fit binding while maintaining a molecular weight of 155 Da—well within typical fragment limits (MW < 250). This property profile is valuable for chemical biology probe development where both target engagement and selectivity screening are conducted, and where the methoxy analog (3 rotatable bonds) may be too rigid and the butoxy analog (5 bonds) may introduce excessive entropic penalty [1].

Quote Request

Request a Quote for 3-Methyl-5-(propoxymethyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.